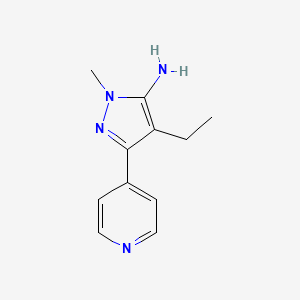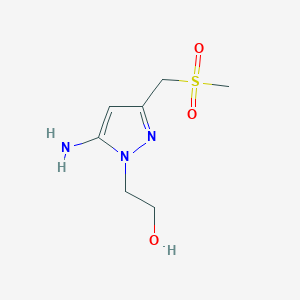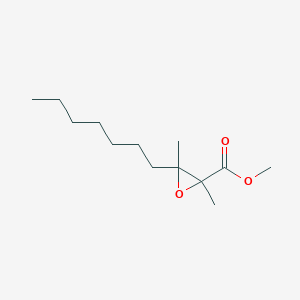
Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate is an organic compound with the molecular formula C13H24O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a heptyl chain and two methyl groups attached to the oxirane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate typically involves the epoxidation of alkenes. One common method is the reaction of 3-heptyl-2,3-dimethyl-2-butene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then esterified with methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
化学反应分析
Types of Reactions
Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Derivatives: Various products depending on the nucleophile used in substitution reactions.
科学研究应用
Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate involves its interaction with molecular targets through the epoxide ring. The ring strain in the oxirane makes it highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical and biological processes, where the compound can modify proteins, nucleic acids, and other biomolecules.
相似化合物的比较
Similar Compounds
Oxirane, 2,3-dimethyl-, cis-: A similar compound with a simpler structure, lacking the heptyl chain and ester group.
2,3-Epoxybutane: Another epoxide with a smaller carbon chain.
Methyl 3-hydroxythiophene-2-carboxylate: Shares the ester functionality but has a different ring structure.
Uniqueness
Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate is unique due to its combination of an epoxide ring, a heptyl chain, and an ester group. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
属性
分子式 |
C13H24O3 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC 名称 |
methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C13H24O3/c1-5-6-7-8-9-10-12(2)13(3,16-12)11(14)15-4/h5-10H2,1-4H3 |
InChI 键 |
IISXRDODRKDWFS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1(C(O1)(C)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


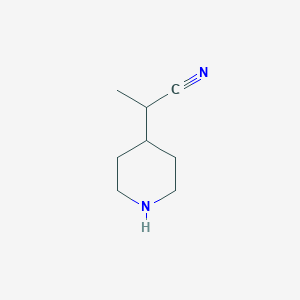
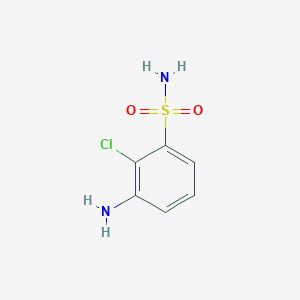
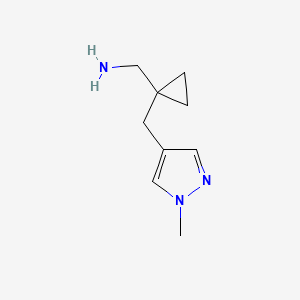

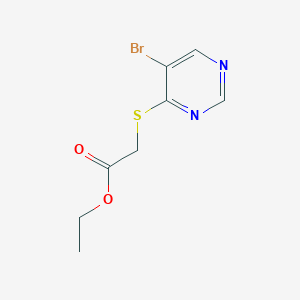
![3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole](/img/structure/B13635379.png)
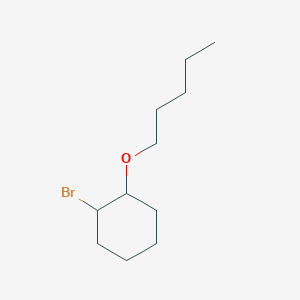
![6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B13635385.png)
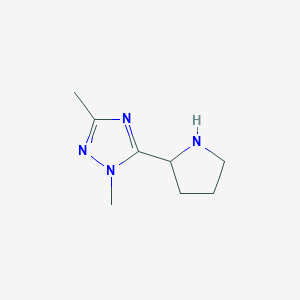
![Tert-butyl3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate](/img/structure/B13635403.png)


